molecular formula C29H24N4O5 B15152912 2-{4-[4-(acetylamino)-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl]phenoxy}-N-(3,4-dimethylphenyl)acetamide

2-{4-[4-(acetylamino)-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl]phenoxy}-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B15152912
M. Wt: 508.5 g/mol
InChI Key: JRAQNQLFPDVZMH-UHFFFAOYSA-N
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Description

“N-(3,4-DIMETHYLPHENYL)-2-(4-{4-ACETAMIDO-5-OXOCHROMENO[4,3-D]PYRIMIDIN-2-YL}PHENOXY)ACETAMIDE” is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromeno[4,3-d]pyrimidine core, which is known for its diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-DIMETHYLPHENYL)-2-(4-{4-ACETAMIDO-5-OXOCHROMENO[4,3-D]PYRIMIDIN-2-YL}PHENOXY)ACETAMIDE” typically involves multi-step organic synthesis. The key steps may include:

    Formation of the chromeno[4,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Acetylation: Introduction of the acetamido group through acetylation reactions.

    Phenoxyacetylation: Coupling of the phenoxyacetyl group to the chromeno[4,3-d]pyrimidine core.

    Final coupling: Attachment of the N-(3,4-dimethylphenyl) group to the phenoxyacetylated intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and chromeno[4,3-d]pyrimidine moieties.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include kinases, proteases, or other enzymes, and pathways involved might include signal transduction, metabolism, or cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[4,3-d]pyrimidine derivatives: These compounds share the core structure and may have similar biological activities.

    Acetamido derivatives: Compounds with acetamido groups often exhibit biological activity and can be used in medicinal chemistry.

    Phenoxyacetyl derivatives:

Uniqueness

The uniqueness of “N-(3,4-DIMETHYLPHENYL)-2-(4-{4-ACETAMIDO-5-OXOCHROMENO[4,3-D]PYRIMIDIN-2-YL}PHENOXY)ACETAMIDE” lies in its specific combination of functional groups and the chromeno[4,3-d]pyrimidine core, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C29H24N4O5

Molecular Weight

508.5 g/mol

IUPAC Name

2-[4-(4-acetamido-5-oxochromeno[4,3-d]pyrimidin-2-yl)phenoxy]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C29H24N4O5/c1-16-8-11-20(14-17(16)2)31-24(35)15-37-21-12-9-19(10-13-21)27-32-26-22-6-4-5-7-23(22)38-29(36)25(26)28(33-27)30-18(3)34/h4-14H,15H2,1-3H3,(H,31,35)(H,30,32,33,34)

InChI Key

JRAQNQLFPDVZMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=NC4=C(C(=N3)NC(=O)C)C(=O)OC5=CC=CC=C54)C

Origin of Product

United States

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